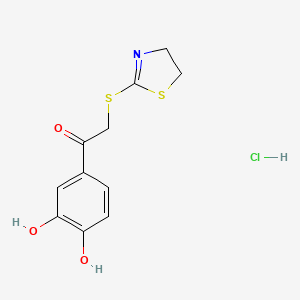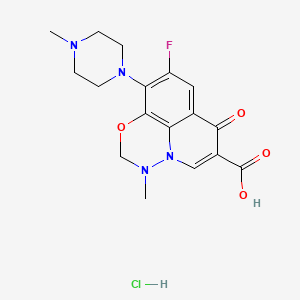
Marbofloxacin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Marbofloxacin hydrochloride is a third-generation fluoroquinolone and an orally active antimicrobial agent . It has a broad spectrum bactericidal activity and is used in veterinary medicine under the brand names Marbocyl, Forcyl, Marbo vet, and Zeniquin . A formulation of marbofloxacin combined with clotrimazole and dexamethasone is also available .
Synthesis Analysis
The synthesis of Marbofloxacin involves a multistep process which is considered unpractical for large-scale manufacture due to the requirement of high temperatures and reagents not suitable for large-scale production . An alternative approach for the preparation of Marbofloxacin involves the introduction of a hydroxy group into the molecule by means of reaction of intermediate with alkali metal hydroxide in aqueous media .Molecular Structure Analysis
Marbofloxacin has the molecular formula C17H19FN4O4 . It is a pale yellow, crystalline powder . The molar mass of Marbofloxacin is 362.36 g/mol .Physical And Chemical Properties Analysis
Marbofloxacin is a pale yellow, crystalline powder, with a molar mass of 362.36 g/mol . It has pKa values of 5.38 and 6.16 . It is soluble in water, slightly soluble in ethanol, and very soluble in methanol .科学的研究の応用
Treatment of Respiratory Infections in Cattle : Marbofloxacin is used for treating respiratory infections in cattle. It has a high volume of distribution and demonstrates effectiveness against pathogens like Mannheimia haemolytica. This efficacy is confirmed by both in vitro and ex vivo measurements, demonstrating a concentration-dependent killing profile (Aliabadi & Lees, 2002).
Activity Against Pasteurella Multocida in Calves : The drug shows antimicrobial activity against Pasteurella multocida in calves, indicating its potential for treating infections in veterinary medicine. Pharmacokinetic-pharmacodynamic (PK/PD) integration methods confirm its efficacy in vivo (Cao et al., 2015).
Use in Camels for Dermatological and Pulmonary Infections : Marbofloxacin has been studied for its use in camels, especially for dermatological and pulmonary infections, due to its broad-spectrum microbial activity and good tissue penetration (Laraje et al., 2006).
Pharmacokinetic Behavior in Horses : The pharmacokinetics of marbofloxacin in horses after different administration routes have been studied, aiding in designing rational dosage regimens for equine infections (Bousquet-Mélou et al., 2010).
Binding to Plasma Proteins in Buffalo Calves : Its binding to plasma proteins in both healthy and liver dysfunctioned buffalo calves has been evaluated, playing a vital role in its distribution, elimination, and therapeutic effectiveness (Singh et al., 2019).
Treatment of Serious Lung Infections in Mice : Its effectiveness in treating serious lung infections caused by Pasteurella multocida in a murine model has been studied, highlighting its concentration-dependent killing and the importance of appropriate dosing to achieve bactericidal effects (Qu et al., 2015).
Investigation of Potential Cardiotoxic Effects : Research has been conducted to investigate its potential cardiotoxic effects, examining markers like serum troponin I, creatine kinase-MB, and others (Coşkun et al., 2019).
Antibacterial Activity Against Canine and Feline Isolates : Its antibacterial activity has been assessed for various isolates associated with canine or feline diseases, showing a broad spectrum of activity (Spreng et al., 1995).
作用機序
The mechanism of action of Marbofloxacin is not thoroughly understood, but it is believed to be similar to other fluoroquinolones. It is thought to impair the bacterial DNA gyrase, resulting in rapid bactericidal activity . It is also proposed that it acts against nondividing bacteria and does not require protein and RNA synthesis .
Safety and Hazards
将来の方向性
Marbofloxacin is a newly developed fluoroquinolone antibiotic used especially as a veterinary drug . It is regarded as the improved version of enrofloxacin due to its antibacterial activity, enhanced bioavailability, and pharmacokinetic–pharmacodynamic properties . Future research may focus on developing faster, sustainable, and ecologically correct analytical methods for the analysis of Marbofloxacin .
特性
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4.ClH/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25;/h7-8H,3-6,9H2,1-2H3,(H,24,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRYFLKYXNBUEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Marbofloxacin hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


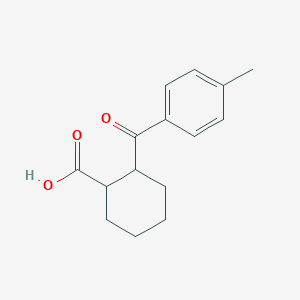
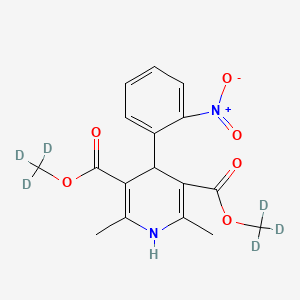

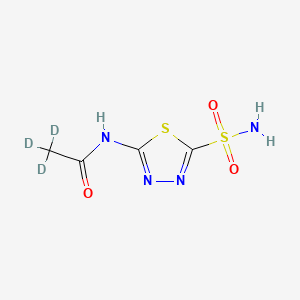
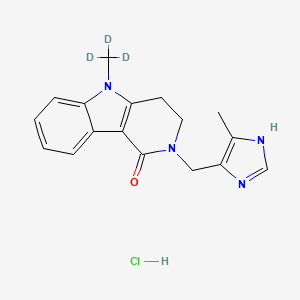
![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)
